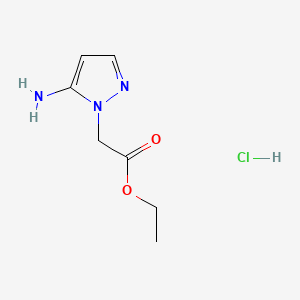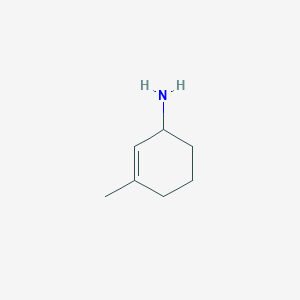
2-Cyclohexen-1-amine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-amine, 3-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with an amine group and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-amine, 3-methyl- can be achieved through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-amine, 3-methyl- typically involves catalytic processes that ensure high yield and purity. The use of palladium-catalyzed oxidative cross-coupling reactions has been reported to be effective in producing this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-amine, 3-methyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as chromium trioxide.
Reduction: Can be reduced to form different amine derivatives.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Cyclohexen-1-amine, 3-methyl- include:
Oxidizing agents: Chromium trioxide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, rhodium.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanones, and amine derivatives .
Scientific Research Applications
2-Cyclohexen-1-amine, 3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-amine, 3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form complexes with metal ions, influencing catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A similar compound with a ketone group instead of an amine group.
3-Methyl-2-cyclohexen-1-one: Another related compound with a ketone group and a similar structure.
Uniqueness
The amine group allows for additional interactions and reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3 |
InChI Key |
UIHZMDTUMKZMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


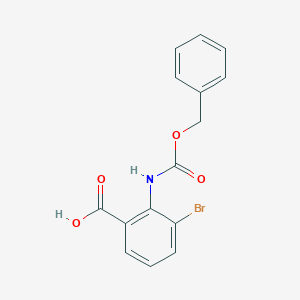
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
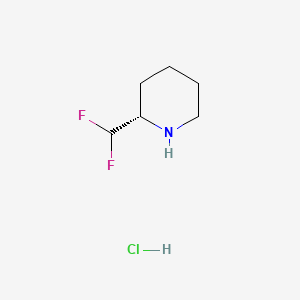

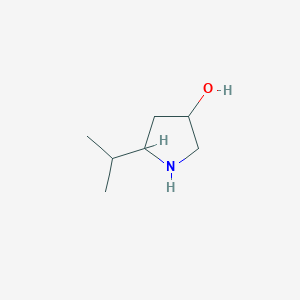

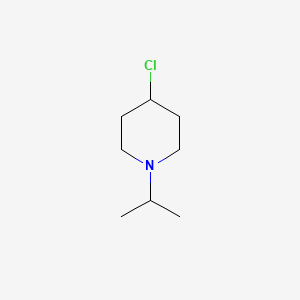
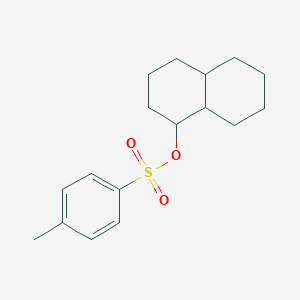
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)



